N-(3-bromophenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
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Overview
Description
N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a pyrazolopyridine core, which contribute to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, often using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is attached to the pyrazolopyridine core.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on the cell surface or within cells, leading to modulation of signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE can be compared with other pyrazolopyridine derivatives, such as:
N-(4-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE: Similar structure but with a different position of the bromine atom.
N-(3-CHLOROPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE: Similar structure but with a chlorine atom instead of bromine.
N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
These comparisons highlight the uniqueness of N-(3-BROMOPHENYL)-2-[2-(3,4-DIMETHYLPHENYL)-3-OXO-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE in terms of its specific substituents and potential biological activities.
Properties
Molecular Formula |
C22H19BrN4O2 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[2-(3,4-dimethylphenyl)-3-oxopyrazolo[3,4-b]pyridin-1-yl]acetamide |
InChI |
InChI=1S/C22H19BrN4O2/c1-14-8-9-18(11-15(14)2)27-22(29)19-7-4-10-24-21(19)26(27)13-20(28)25-17-6-3-5-16(23)12-17/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
HVDJGKHGZNMENC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N2CC(=O)NC4=CC(=CC=C4)Br)N=CC=C3)C |
Origin of Product |
United States |
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